1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core with a fluorophenyl substituent and a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure allows for interactions with various biological targets, making it a candidate for further research in drug development.
The compound can be synthesized through various methods, including traditional organic synthesis techniques and more modern approaches such as microwave-assisted synthesis. Research studies have explored its synthesis, biological activity, and potential applications in treating diseases.
1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. These compounds often serve as kinase inhibitors and have been studied for their roles in treating conditions such as cancer and diabetes.
The synthesis of 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several key steps:
Research indicates that microwave-assisted synthesis can enhance reaction rates and yields compared to traditional heating methods. For example, reactions conducted under microwave irradiation have shown improved efficiency in forming pyrazolo[3,4-b]pyridine derivatives .
The molecular structure of 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features:
The molecular formula is C13H10FN3O2, with a molecular weight of approximately 253.24 g/mol. The compound's structural integrity is critical for its biological activity and interaction with target enzymes or receptors.
1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo several chemical reactions:
The choice of reagents and conditions significantly affects the yield and purity of the products formed from these reactions. For instance, using mild conditions can help preserve sensitive functional groups while achieving desired transformations .
The mechanism of action for 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid primarily involves its interaction with specific molecular targets within cells. It may function as an inhibitor for certain kinases or enzymes involved in disease pathways.
Research has shown that this compound can modulate cellular signaling pathways by binding to active sites on enzymes, thereby altering their activity and influencing cellular responses. Its potential as a therapeutic agent is linked to these interactions, particularly in cancer and metabolic disorders .
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases. Its reactivity profile allows it to participate in various organic transformations that are essential for medicinal chemistry applications.
1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several notable applications:
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry over the past decade, transitioning from synthetic curiosities to biologically validated pharmacophores. Recent advances (2019–2025) highlight their substantial pharmacological activities, including anticancer, antiviral, antifungal, and antidepressant effects [3]. These fused heterocyclic systems combine the advantageous properties of both pyrazole and pyridine rings, enabling diverse interactions with biological targets. Their versatility is demonstrated by applications beyond medicine—as agrochemicals (herbicides, fungicides), organic materials (chemosensors), and corrosion inhibitors [3].
The specific derivative 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011397-72-0) exemplifies modern design rationales. Its development leverages historical insights that carboxylic acid at C4 enhances target binding through hydrogen bonding or salt bridge formation, while the para-fluorophenyl at N1 improves membrane permeability and pharmacokinetic properties [4] [7]. This compound’s availability from multiple specialty chemical suppliers (e.g., Fluorochem, ChemDiv) underscores its relevance as a research tool in oncology and kinase inhibition studies [4] [5].
Table 1: Evolution of Pyrazolo[3,4-b]Pyridine Pharmacological Applications
Period | Key Developments | Therapeutic Areas |
---|---|---|
Pre-2019 | Initial synthesis and antimicrobial screening | Antifungal, Antibacterial |
2019–2022 | Structural optimization for kinase inhibition | Anticancer (PIM-1, FGFR inhibitors) |
2023–2025 | Targeted derivatives with fluorinated aryl groups | Oncology, CNS disorders |
The 1H-tautomeric form dominates pyrazolo[3,4-b]pyridine systems due to its thermodynamic stability, which is crucial for consistent biological interactions. X-ray crystallography and NMR studies confirm that 1H-tautomers exhibit a planar bicyclic core, facilitating π-stacking with protein aromatic residues [4]. For 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, the 1H-configuration is enforced by N1-substitution, locking the fluorophenyl group at this position and eliminating tautomeric ambiguity [5]. This structural rigidity enhances binding predictability to biological targets like kinases.
Key electronic features arise from this tautomerism:
Table 2: Structural Descriptors of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
Descriptor | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₁₀FN₃O₂ | Balanced carbon/heteroatom ratio |
Molecular Weight | 271.25 g/mol | Compliance with Lipinski’s rules |
logP | 2.91 [4] | Moderate lipophilicity |
H-Bond Acceptors | 5 | Target interaction versatility |
Polar Surface Area | 51.5 Ų [4] | Membrane permeability |
Tautomeric Form | 1H-dominant [5] | Binding consistency |
Substituents at N1, C3, and C6 critically define the pharmacological profile of pyrazolo[3,4-b]pyridines. In 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid:
Compared to 2-fluorophenyl analogs [9], the para-position maximizes steric accessibility to target proteins.
C6-Methyl Group:
Bioisosteric replacement (e.g., isopropyl [6]) reduces activity, highlighting methyl’s optimal size for target fitting.
C4-Carboxylic Acid:
Table 3: Impact of Substituent Variations on Pyrazolo[3,4-b]pyridine Properties
Position | Substituent | Biological Effect | Chemical Rationale |
---|---|---|---|
N1 | 4-Fluorophenyl | ↑ Kinase inhibition | Electron withdrawal + π-stacking |
2-Fluorophenyl [9] | ↓ Activity (steric hindrance) | Ortho-substitution disrupts planarity | |
C6 | Methyl | Optimal anticancer activity | Steric protection + electronic tuning |
Isopropyl [6] | ↓ Solubility & binding | Excessive bulk limits target access | |
C4 | Carboxylic acid | Essential for target engagement | H-bonding and ionic interactions |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0